2-[Bis(2-chloroethyl)amino]-5,5-dimethyl-2-oxo-1,3,2lambda5-oxazaphosphinan-4-one
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Overview
Description
2-[Bis(2-chloroethyl)amino]-5,5-dimethyl-2-oxo-1,3,2lambda5-oxazaphosphinan-4-one is a synthetic compound known for its significant applications in medicinal chemistry, particularly as an antineoplastic agent. This compound is a member of the nitrogen mustard class of alkylating agents, which are known for their ability to interfere with DNA replication and transcription, making them effective in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-chloroethyl)amino]-5,5-dimethyl-2-oxo-1,3,2lambda5-oxazaphosphinan-4-one typically involves the reaction of bis(2-chloroethyl)amine with a suitable phosphoramide precursor. One common method involves the reaction of bis(2-chloroethyl)amine hydrochloride with a phosphoramide derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or benzene, with the temperature maintained below 0°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls to ensure the safety and efficiency of the reaction. The final product is purified through crystallization and filtration techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-[Bis(2-chloroethyl)amino]-5,5-dimethyl-2-oxo-1,3,2lambda5-oxazaphosphinan-4-one undergoes several types of chemical reactions, including:
Alkylation: This compound can alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription.
Common Reagents and Conditions
Alkylation Reactions: Typically carried out in the presence of nucleophilic agents such as DNA bases under physiological conditions.
Hydrolysis Reactions: Occur in the presence of water or aqueous buffers, often accelerated by acidic or basic conditions.
Major Products Formed
Alkylation: Leads to the formation of DNA adducts and cross-links.
Hydrolysis: Results in the formation of various degradation products, including chloroethylamine derivatives.
Scientific Research Applications
2-[Bis(2-chloroethyl)amino]-5,5-dimethyl-2-oxo-1,3,2lambda5-oxazaphosphinan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex organic molecules.
Biology: Employed in studies involving DNA damage and repair mechanisms.
Medicine: Widely used as an antineoplastic agent in the treatment of various cancers, including lymphomas and leukemias
Industry: Utilized in the production of pharmaceuticals and other chemical intermediates.
Mechanism of Action
The mechanism of action of 2-[Bis(2-chloroethyl)amino]-5,5-dimethyl-2-oxo-1,3,2lambda5-oxazaphosphinan-4-one involves the formation of aziridinium ions through intramolecular displacement of the chloride by the amine nitrogen. These aziridinium ions then alkylate DNA at the N-7 position of guanine bases, leading to the formation of interstrand cross-links. These cross-links inhibit DNA replication and transcription, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: Another nitrogen mustard derivative with similar DNA alkylating properties
Chlorambucil: An alkylating agent used in the treatment of chronic lymphocytic leukemia.
Melphalan: Used in the treatment of multiple myeloma and ovarian cancer.
Uniqueness
2-[Bis(2-chloroethyl)amino]-5,5-dimethyl-2-oxo-1,3,2lambda5-oxazaphosphinan-4-one is unique due to its specific structure, which allows for the formation of stable aziridinium ions that effectively alkylate DNA. This property makes it particularly effective as an antineoplastic agent .
Properties
CAS No. |
60217-82-5 |
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Molecular Formula |
C9H17Cl2N2O3P |
Molecular Weight |
303.12 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)amino]-5,5-dimethyl-2-oxo-1,3,2λ5-oxazaphosphinan-4-one |
InChI |
InChI=1S/C9H17Cl2N2O3P/c1-9(2)7-16-17(15,12-8(9)14)13(5-3-10)6-4-11/h3-7H2,1-2H3,(H,12,14,15) |
InChI Key |
GXRPZBNBEKYNCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COP(=O)(NC1=O)N(CCCl)CCCl)C |
Origin of Product |
United States |
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